molecular formula C11H9Br2N5 B2799457 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine CAS No. 50768-79-1

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine

Cat. No.: B2799457
CAS No.: 50768-79-1
M. Wt: 371.036
InChI Key: NDSPKICAQDKJTG-ISLYRVAYSA-N
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Description

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is a chemical compound known for its application in analytical chemistry, particularly in spectrophotometric determination. This compound is characterized by its ability to form colored complexes with various metal ions, making it useful in quantitative analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine typically involves the azo coupling reaction between 3,5-dibromo-2-pyridylamine and 1,3-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of the amine group followed by coupling with the phenylenediamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process includes precise temperature control, pH adjustment, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its spectrophotometric properties.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The bromine atoms in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

    Substitution: Nucleophiles like thiols or amines can replace the bromine atoms in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Corresponding amines from the cleavage of the azo bond.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is widely used in scientific research for its ability to form stable complexes with metal ions. Some applications include:

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine involves the formation of a complex with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with the metal ion to form a stable complex. This complex formation results in a color change, which can be measured spectrophotometrically. The molecular targets are the metal ions, and the pathways involve coordination chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is unique due to its specific structure, which allows for the formation of highly stable complexes with certain metal ions. This stability and the resulting color change make it particularly useful in precise analytical applications.

Properties

IUPAC Name

4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSPKICAQDKJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50768-79-1
Record name 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine [for Colorimetric Analysis of Co, Cd]
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